meTGMP Is Inferior to TGMP as an Inhibitor of De Novo Purine Synthesis: Direct Enzymatic Comparison
In a direct head-to-head comparison using PP-ribose-P amidotransferase (glutamine phosphoribosylpyrophosphate amidotransferase), the first committed enzyme of de novo purine biosynthesis, 6-methylthioguanylic acid (meTGMP) was inferior to 6-thioguanylic acid (TGMP) as an inhibitor [1]. Consequently, the methylated derivatives of 6-thioguanylic acid probably do not contribute significantly to the marked inhibition of purine synthesis de novo produced in mammalian cells by 6-thioguanine [1]. This finding is contrasted with the 6-mercaptopurine series, where S-methylation of thioinosine monophosphate (TIMP) yields meTIMP, a potent DNPS inhibitor that significantly contributes to cytotoxicity [2].
| Evidence Dimension | Inhibition of PP-ribose-P amidotransferase (de novo purine synthesis) |
|---|---|
| Target Compound Data | meTGMP: inferior inhibitor (does not contribute significantly to purine synthesis inhibition) |
| Comparator Or Baseline | TGMP (6-thioguanylic acid): potent pseudofeedback inhibitor of PP-ribose-P amidotransferase |
| Quantified Difference | Qualitative: meTGMP inferior to TGMP; methylation abolishes meaningful amidotransferase inhibition in the guanosine series |
| Conditions | Human epidermoid carcinoma (H.Ep. No. 2) cells; PP-ribose-P amidotransferase enzymatic assay; Ehrlich ascites-tumour cell enzyme preparations |
Why This Matters
Procurement of meTGMP over TGMP is essential when the experimental objective requires an S-methylated guanosine nucleotide that does not inhibit de novo purine synthesis, enabling specific investigation of TPMT-dependent inactivation pathways without confounding amidotransferase blockade.
- [1] Allan PW, Bennett LL Jr. 6-Methylthioguanylic acid, a metabolite of 6-thioguanine. Biochem Pharmacol. 1971;20(4):847-852. doi:10.1016/0006-2952(71)90046-3. View Source
- [2] Karim H, Ghalali A, Lafolie P, Vitols S, Fotoohi AK. Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells. Biochem Biophys Res Commun. 2013;437(2):280-286. doi:10.1016/j.bbrc.2013.06.067. View Source
